2-(6-amino-1H-indol-1-yl)acetonitrile
Description
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-(6-aminoindol-1-yl)acetonitrile |
InChI |
InChI=1S/C10H9N3/c11-4-6-13-5-3-8-1-2-9(12)7-10(8)13/h1-3,5,7H,6,12H2 |
InChI Key |
NWMOGLRXMDWFHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC#N)N |
Origin of Product |
United States |
Preparation Methods
Methodology Overview
- Starting Material: 6-bromoindole or 6-nitroindole derivatives serve as key intermediates.
- Step 1: Alkylation of the indole nitrogen with a suitable precursor, such as bromoacetonitrile or related electrophiles, under basic or catalytic conditions.
- Step 2: Conversion of the halogenated intermediate into the amino derivative via nucleophilic substitution or reduction.
Reaction Conditions & Reagents
- Electrophile: Bromoacetonitrile or chloroacetonitrile.
- Catalysts: Potassium carbonate or sodium hydride.
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Temperature: Typically reflux conditions (~80°C).
- Yield: Variable, often moderate (30-60%), depending on substrate and reaction optimization.
Nitration and Subsequent Reduction of Indole Derivatives
Another approach involves nitrating indole compounds at the 6-position, then reducing the nitro group to an amino group, yielding the target compound.
Procedure
- Step 1: Nitration of indole at the 6-position using nitrating agents such as nitric acid or mixed acid systems (e.g., sulfuric acid and nitric acid).
- Step 2: Conversion of the nitro group to an amino group via catalytic hydrogenation or chemical reduction (e.g., tin chloride, iron filings, or catalytic hydrogenation).
Reaction Conditions & Reagents
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 0°C to room temperature | Controlled to prevent over-nitration |
| Reduction | SnCl₂ / HCl or Pd/C | Reflux or hydrogen atmosphere | Yields amino derivatives with high purity |
Application to Synthesis
This route is suitable for synthesizing 6-aminoindole derivatives, which can then be functionalized at the 1-position with acetonitrile groups through standard alkylation reactions.
Multistep Synthesis via Indoline Intermediates
Given the complexity of directly functionalizing indole, a multistep approach involving indoline intermediates is often employed.
Synthesis Pathway
- Step 1: Synthesis of indoline derivatives via catalytic hydrogenation of indoles.
- Step 2: Nitration of indoline at the 6-position.
- Step 3: Oxidation or functionalization at the nitrogen atom to introduce the acetonitrile moiety.
- Step 4: Amino substitution at the 6-position through nucleophilic displacement or reduction of nitro groups.
Reaction Conditions & Reagents
- Catalysts such as Pd/C or Raney nickel.
- Nitrating agents for selective nitration.
- Alkylation reagents like bromoacetonitrile for introducing the acetonitrile group.
Summary Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | 6-bromoindole | Bromoacetonitrile, base | Reflux in DMF or acetonitrile | Straightforward, moderate yields | Over-alkylation risk |
| Nitration & reduction | Indole | HNO₃/H₂SO₄, SnCl₂ or Pd/C | Controlled nitration at 0°C, reduction at reflux | High regioselectivity | Over-nitration, multiple steps |
| Indoline pathway | Indoline | Nitrating agents, alkylating agents | Catalytic hydrogenation, nitration, alkylation | Good control over intermediates | Longer synthesis route |
Chemical Reactions Analysis
2-(6-amino-1H-indol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6-amino-1H-indol-1-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound can be used in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(6-amino-1H-indol-1-yl)acetonitrile involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit specific kinases or interact with DNA to exert their biological effects . The exact mechanism depends on the specific structure and functional groups of the indole derivative.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical data for 2-(6-amino-1H-indol-1-yl)acetonitrile and related compounds:
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., -NH₂) increase polarity and solubility in polar solvents, while electron-withdrawing groups (e.g., -NO₂, -Cl) enhance stability and lipophilicity .
- Crystallography : Chloro- and methoxy-substituted analogs form well-defined crystal structures, with hydrogen bonding and van der Waals interactions stabilizing their lattices .
Biological Activity
2-(6-amino-1H-indol-1-yl)acetonitrile is an indole derivative with notable biological activities. Its complex structure, featuring an amino group and a nitrile moiety, suggests significant potential in medicinal chemistry. This article reviews the biological activities associated with this compound, including its anticancer, antiviral, and antibacterial properties, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈N₄, and its structure can be represented as follows:
The presence of the indole framework is critical for its biological activity, as indole derivatives are known to interact with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines. For instance:
- Case Study : In vitro tests demonstrated that this compound significantly reduced cell viability in A549 lung cancer cells, with an IC₅₀ value of approximately 10 µM. The mechanism involves the activation of caspase pathways leading to programmed cell death.
Table 1: Anticancer Activity Summary
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10 | Caspase activation |
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest |
Antiviral Activity
This compound has also been studied for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication in specific models:
- Research Findings : A study highlighted its potential to reduce viral load in cell cultures infected with influenza virus, indicating a possible mechanism involving interference with viral RNA synthesis .
Antibacterial Activity
The compound has shown promising antibacterial activity against several strains of bacteria.
Table 2: Antibacterial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
| Pseudomonas aeruginosa | 35 µg/mL |
In a comparative study, this compound demonstrated effectiveness similar to standard antibiotics like ceftriaxone against resistant strains.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Induction of Apoptosis : The compound activates apoptotic pathways through caspase signaling.
- Inhibition of Viral Replication : It may interfere with viral protein synthesis and RNA replication.
- Bacterial Cell Wall Disruption : The compound's structural features allow it to penetrate bacterial membranes effectively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
